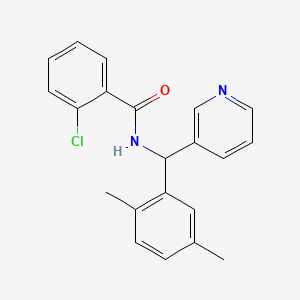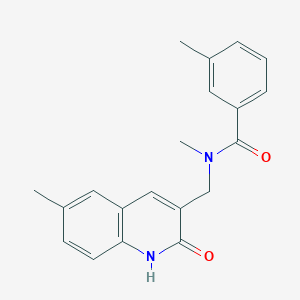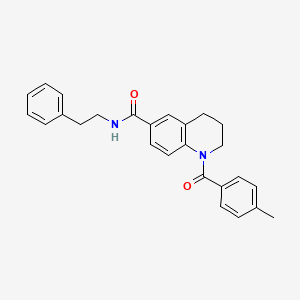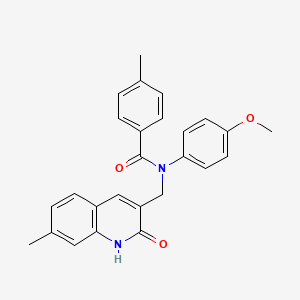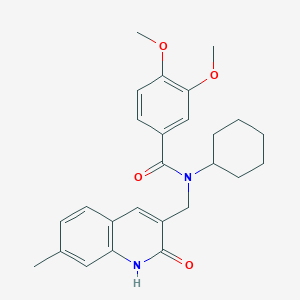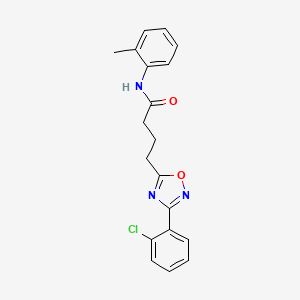
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of GABAergic neurotransmission in the brain. It has also been suggested that this compound may modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory. This compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective this compound analogs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound involves a series of chemical reactions, and it has been extensively studied for its potential applications in the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, and it has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide involves a series of chemical reactions that include the condensation of 2-chlorobenzohydrazide with ethyl acetoacetate, followed by the cyclization of the resulting product with phosphorus oxychloride. The final product is obtained by the reaction of the resulting compound with o-toluidine and butyric anhydride.
Aplicaciones Científicas De Investigación
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess anticonvulsant and anxiolytic properties. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-7-2-5-10-16(13)21-17(24)11-6-12-18-22-19(23-25-18)14-8-3-4-9-15(14)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXREKXGZGKXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

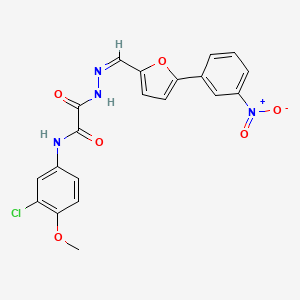
![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)


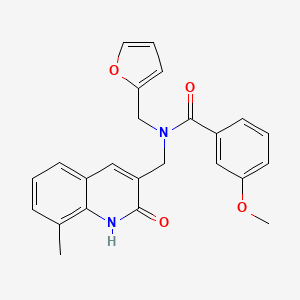
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
